REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]1[CH2:11][O:10][CH2:9][CH2:8]1>>[CH:11]12[O:10][CH:9]([CH:8]([CH2:9][OH:10])[CH2:7]1)[CH:8]=[CH:7]2 |f:0.1.2.3.4.5|
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Name
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methyl 7-oxanorborn-2-en-5-ylcarbonate
|
Quantity
|
16.163 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.376 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was subsequently stirred at room temperature for another 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by cautiously adding an ice-water mixture
|
Type
|
CUSTOM
|
Details
|
The organic phase was removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with ethyl acetate (3×200 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water (600 ml) and saturated sodium chloride solution (600 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |